molecular formula C17H17ClN2O5 B2519661 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide CAS No. 1105212-18-7

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide

Cat. No.: B2519661
CAS No.: 1105212-18-7
M. Wt: 364.78
InChI Key: UFFKMFICVBGYIR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloro group, an ethoxyphenoxy moiety, and a nitrobenzamide core, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-(4-ethoxyphenoxy)ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The ethoxy group can be replaced with other alkoxy groups or functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxyphenoxy groups contribute to the compound’s overall reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide
  • 2-chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-nitrobenzamide
  • 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Uniqueness

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-2-24-13-4-6-14(7-5-13)25-10-9-19-17(21)15-8-3-12(20(22)23)11-16(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFKMFICVBGYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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